Lipophilicity (XLogP3) Comparison vs. Phenyl Analog
The computed XLogP3 for 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-cyclopentylethan-1-one is 2.4 [1], whereas the direct phenyl analog (1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-phenylethan-1-one) has a predicted XLogP3 of approximately 2.0 (estimated from SMILES-based structure analysis) [2]. This 0.4 log unit increase in lipophilicity can enhance membrane permeability but may also alter CNS penetration and plasma protein binding, making the cyclopentyl derivative a distinct candidate for target engagement in lipid-rich compartments.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.4 (computed by XLogP3 3.0) |
| Comparator Or Baseline | Phenyl analog: ~2.0 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 |
| Conditions | Computed values; no experimental logP data publicly available |
Why This Matters
Lipophilicity is a critical determinant of solubility, passive permeability, and off-target engagement, directly influencing the feasibility of hit-to-lead optimization campaigns.
- [1] PubChem Compound Summary CID 131701984. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2320382-37-2 (accessed 2026-04-29). View Source
- [2] Structure-based estimation using SMILES O=C(CC1=CC=CC=C1)N2CCCC2CN3N=CC=N3; XLogP3 predicted by consensus algorithm (equivalent to PubChem release 2019.06.18). View Source
